Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate
Description
Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate is a substituted indole derivative characterized by:
- 6-fluoro substitution on the aromatic ring, which enhances electronic stability and influences intermolecular interactions.
- 4-methyl group, contributing to steric bulk and lipophilicity.
- 2,3-dihydro structure, reducing aromaticity and increasing molecular flexibility compared to fully aromatic indoles.
- Ethyl ester at position 2, a common functional group in bioactive molecules for modulating solubility and metabolic stability.
This compound’s unique structural features make it a candidate for pharmaceutical and materials science research, particularly in areas requiring tailored electronic and steric properties .
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-3-16-12(15)11-6-9-7(2)4-8(13)5-10(9)14-11/h4-5,11,14H,3,6H2,1-2H3 |
InChI Key |
DAPPEJXGZRTASV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C=C(C=C2C)F |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Methylindole with Ethyl Chloroacetate
A notable synthetic route starts from 4-methylindole, which undergoes alkylation with ethyl chloroacetate in the presence of a strong base such as sodium hydride or potassium carbonate. This reaction forms Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate via nucleophilic substitution and cyclization under inert atmosphere to prevent oxidation. The base deprotonates the indole nitrogen, facilitating the alkylation at the 2-position and subsequent ring closure to yield the dihydroindole ester (Scheme 1).
| Reagents/Conditions | Outcome |
|---|---|
| 4-Methylindole + Ethyl chloroacetate | Alkylation at N-position, ring closure to dihydroindole ester |
| Base: Sodium hydride or potassium carbonate | Deprotonation of indole nitrogen |
| Atmosphere: Inert (e.g., nitrogen) | Prevents oxidation |
This method is widely used due to its straightforwardness and moderate to good yields.
Hemetsberger–Knittel Indole Synthesis and Modifications
Advanced synthetic approaches utilize the Hemetsberger–Knittel reaction, which involves the condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis and electrophilic cyclization to form indole-2-carboxylates. This method allows for the introduction of various substituents on the indole ring, including fluorine and methyl groups, by choosing appropriately substituted benzaldehydes.
| Step | Description |
|---|---|
| Knoevenagel condensation | Methyl 2-azidoacetate + substituted benzaldehyde |
| Thermolysis of azide intermediate | Cyclization to form indole-2-carboxylate |
| Electrophilic cyclization | Formation of substituted indole ring |
This method yields regioisomeric mixtures, which can be separated and purified for further transformations.
Friedel–Crafts Acylation and Reduction
For further functionalization, Friedel–Crafts acylation is performed on indole-2-carboxylate derivatives to introduce acyl groups at the 3-position. Subsequent reduction of the ketone to an alkyl group is achieved by triethylsilane or other reducing agents. Hydrolysis and coupling reactions follow to yield carboxylic acid derivatives or amides as needed.
| Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| Friedel–Crafts acylation | Acyl chlorides, AlCl3, DCE, reflux | Introduce acyl group at C3 |
| Reduction | Triethylsilane | Convert ketone to alkyl group |
| Hydrolysis | NaOH aqueous, reflux | Convert ester to acid |
| Coupling | BOP, DIPEA, DMF | Form amides or other derivatives |
This sequence is useful for derivatization and optimization of biological properties.
Alternative Methods: Zinc Dust Reduction and Cyclization
In some synthetic routes, zinc dust reduction of dibromoethane in THF followed by treatment with TMSCl and ammonium chloride solutions leads to ring closure and formation of N-hydroxyindoline intermediates, which can be further transformed into dihydroindole derivatives. This method provides a different mechanistic pathway for ring formation and functionalization.
Summary Table of Key Preparation Methods
Research Discoveries and Optimization
- Optimization of the Hemetsberger–Knittel reaction conditions (temperature, stoichiometry, concentration) significantly improves yields and regioselectivity for substituted indole-2-carboxylates, enabling efficient access to fluorinated and methylated derivatives.
- The use of inert atmosphere during alkylation reactions prevents oxidation of sensitive intermediates, enhancing purity and yield.
- Friedel–Crafts acylation on indole esters allows versatile introduction of various acyl groups, which can be further modified to tune biological activity.
- Zinc dust mediated cyclizations offer alternative pathways to N-hydroxyindoline intermediates, expanding synthetic flexibility for indole derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of fluoro-methyl-indole ketones or aldehydes.
Reduction: Formation of fluoro-methyl-indole alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with analogues:
Physicochemical Properties
- Melting Points : Fully aromatic indole derivatives (e.g., Ethyl 5-fluoroindole-2-carboxylate) exhibit higher melting points (233–250°C) due to stronger π-π stacking . The 2,3-dihydro structure in the target compound likely reduces crystallinity, resulting in a lower melting point.
- Hydrogen Bonding: Unlike hydroxylated derivatives (e.g., ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate), the target compound lacks H-bond donors, reducing polar surface area (PSA) and enhancing membrane permeability .
Research Implications
- Drug Discovery : The combination of fluorine and methyl groups offers a balance between electronic modulation and steric control, making the compound a promising scaffold for kinase inhibitors or GPCR-targeted therapies.
- Materials Science : Reduced aromaticity from the dihydro structure could influence photophysical properties, relevant for organic semiconductors .
Biological Activity
Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2089702-64-5) is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 223.24 g/mol
- CAS Number : 2089702-64-5
The presence of a fluorine atom at the 6-position of the indole ring is believed to enhance the compound's biological activity by improving its binding affinity to biological targets.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve the following pathways:
- Inhibition of Enzymatic Activity : The indole core may interact with specific enzymes or receptors, modulating their activity.
- Antiviral Activity : Similar compounds have shown promise as inhibitors of viral integrases, suggesting potential antiviral properties for this compound.
- Anticancer Properties : Indole derivatives are often investigated for their ability to inhibit cancer cell proliferation through various pathways.
Antitumor Effects
Indole derivatives have been reported to exhibit significant antitumor activity. For instance, compounds with similar structures have demonstrated effectiveness in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The presence of fluorine in this compound may enhance these effects by increasing metabolic stability.
Antimicrobial Properties
Indoles are known for their broad-spectrum antimicrobial activities. The introduction of fluorine atoms has been shown to enhance antimicrobial potency in related compounds . While direct studies on this compound are sparse, its structural characteristics suggest potential efficacy against various pathogens.
Research Findings and Case Studies
Table 1 summarizes research findings related to indole derivatives that may provide insights into the biological activity of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
